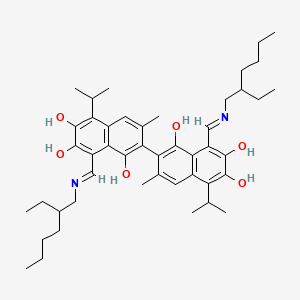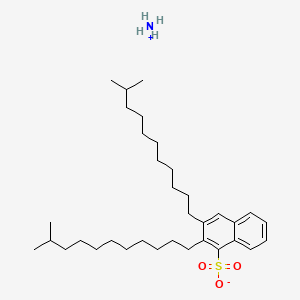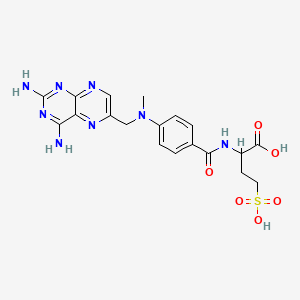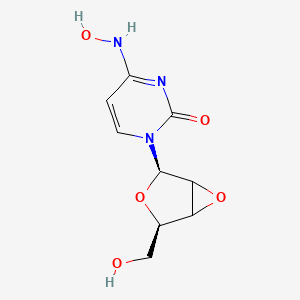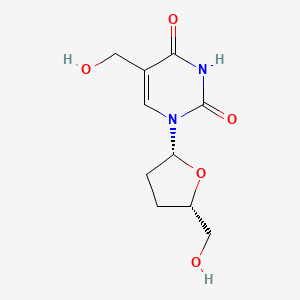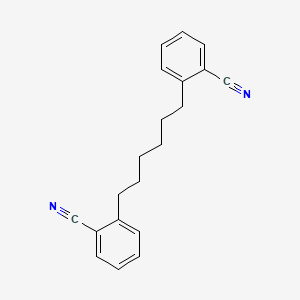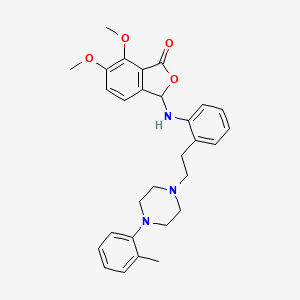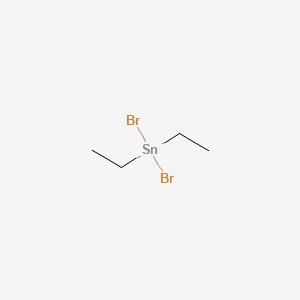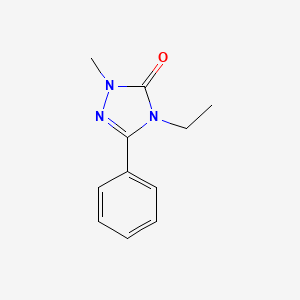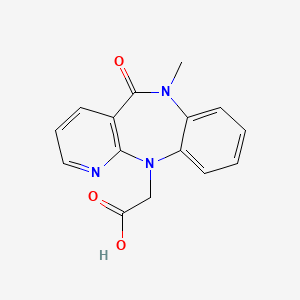
Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- is a complex organic compound that features a benzimidazole moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- typically involves the alkylation of benzimidazole with an appropriate benzamide derivative. One common method includes the reaction of 1H-benzimidazole with phenacyl bromides, followed by reduction of the carbonyl group to yield the desired product . The reaction conditions often involve the use of solvents like ethanol and may require heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of eco-friendly methods, such as microwave and ultrasound-assisted reactions, is also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction typically results in the formation of alcohols or amines .
Scientific Research Applications
Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-phenacylbenzimidazoles: These compounds share a similar benzimidazole structure and are known for their antifungal properties.
1-Benzimidazolyl-1-benztriazolylmethane: Another benzimidazole derivative with applications in medicinal chemistry.
Uniqueness
Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide structure enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
22261-47-8 |
|---|---|
Molecular Formula |
C19H21N3O4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H21N3O4/c1-24-16-10-13(11-17(25-2)18(16)26-3)19(23)20-8-9-22-12-21-14-6-4-5-7-15(14)22/h4-7,10-12H,8-9H2,1-3H3,(H,20,23) |
InChI Key |
FOXHBVLXEIALNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




